molecular formula C12H11NO3 B7480325 N-(4-Methoxyphenyl)furan-3-carboxamide

N-(4-Methoxyphenyl)furan-3-carboxamide

Cat. No.: B7480325
M. Wt: 217.22 g/mol
InChI Key: DGBIMBUGJWXBPV-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)furan-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This small molecule features a furan carboxamide core, a structure frequently investigated for its potential biological activity and its role as a key scaffold in drug discovery. The compound's structure, which includes a furan ring linked to a 4-methoxyphenyl group via an amide bond, makes it a valuable intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies. Compounds with similar furan-carboxamide architectures have demonstrated a range of pharmacological activities and are commonly explored in high-throughput screening campaigns to identify novel bioactive agents . The amide bond within this molecule is of particular importance, as amide bond formation is a pivotal transformation in organic and medicinal chemistry, essential for creating a broad spectrum of natural products, pharmaceuticals, and agrochemicals . Modern, sustainable synthetic methods, such as reductive amidation in aqueous media, highlight the relevance of this class of compounds in contemporary green chemistry efforts . Furthermore, the 4-methoxyphenyl group is a common pharmacophore found in various active pharmaceutical ingredients (APIs) and is also utilized in biochemical tools, such as in 4-methoxyphenyl esters for the selective N-terminal acylation of proteins and peptides . This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-11-4-2-10(3-5-11)13-12(14)9-6-7-16-8-9/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBIMBUGJWXBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Furan Carboxamide Scaffolds in Chemical Sciences

The furan (B31954) ring is a five-membered aromatic heterocycle containing one oxygen atom. This fundamental structure is a key component in a vast number of natural products and synthetically developed molecules with significant biological activities. ijabbr.comresearchgate.net The incorporation of a carboxamide group (-C(=O)NHR) to the furan ring creates the furan carboxamide scaffold, a privileged structure in medicinal chemistry. utripoli.edu.ly This scaffold's importance stems from its versatile biological profile and its ability to serve as a building block for a wide range of derivatives. utripoli.edu.lyijabbr.com

Furan carboxamide derivatives have been extensively investigated for their potential pharmacological applications. researchgate.netutripoli.edu.ly Research has demonstrated that these scaffolds are associated with a broad spectrum of biological activities. ijabbr.comijabbr.com Slight modifications to the substituents on the furan ring or the amide nitrogen can lead to significant changes in their biological effects, allowing for the fine-tuning of their properties. utripoli.edu.ly

Key Research Areas for Furan Carboxamide Scaffolds:

Antimicrobial Activity: A number of furan-3-carboxamides have been synthesized and have shown significant in vitro activity against various microorganisms, including yeasts, fungi, and bacteria. nih.gov

Anticancer Potential: Furan carboxamide structures are being explored as potential anticancer agents. dergipark.org.trreactionbiology.com Studies have shown that certain derivatives exhibit inhibitory activity against cancer cell lines. dergipark.org.tr For instance, some anthra[2,3-b]furan-3-carboxamides have demonstrated high antiproliferative potency against tumor cells. reactionbiology.com

Anti-inflammatory and Analgesic Effects: The furan nucleus is present in compounds that exhibit anti-inflammatory and analgesic properties. ijabbr.comresearchgate.net

Antiviral and Other Activities: The therapeutic potential of furan derivatives extends to antiviral, antidepressant, anticonvulsant, and antihypertensive applications. ijabbr.comijabbr.com

Agrochemicals: The furan carboxamide structure is found in fungicides, where it has been studied for its degradation in the environment. acs.org

The electron-rich nature and aromaticity of the furan ring contribute to its ability to interact with biological targets such as enzymes and receptors. ijabbr.com The carboxamide linkage provides a site for hydrogen bonding, which is crucial for molecular recognition and binding affinity. The design of furan-2-carboxamides as bioisosteric replacements for the less stable furanone ring in antibiofilm agents highlights the scaffold's utility in overcoming metabolic instability while retaining biological function. nih.govnih.gov

An Overview of the 4 Methoxyphenyl Moiety in Chemical Compounds

The methoxy (B1213986) group is an electron-donating group through resonance, which can affect the reactivity and binding interactions of the phenyl ring. It can also participate in hydrogen bonding as an acceptor. These properties are often exploited in drug design to enhance ligand-target binding, modulate physicochemical properties like solubility and lipophilicity, and improve pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov In some cases, the O-demethylation of the methoxy group is a key metabolic pathway. researchgate.net

Table 1: Examples of Compounds Containing the 4-Methoxyphenyl (B3050149) Moiety and Their Significance

Compound Class/NameSignificance/Application
Tyrosine Kinase Inhibitors The 4-methoxyphenyl group is incorporated into pyrazole (B372694) and pyrimidine (B1678525) derivatives designed as dual inhibitors of EGFR and VEGFR-2 for potential anticancer therapy. nih.gov
Antiestrogens This moiety is a key component in non-steroidal antiestrogens like [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]phenyl]methanone, which has been synthesized and evaluated for its antiestrogenic activity. acs.org
Vascular Smooth Muscle Cell Proliferation Inhibitors 4-methoxyphenyl (E)-3-(furan-3-yl) acrylate, a compound structurally related to the subject of this article, has been shown to inhibit the proliferation of vascular smooth muscle cells, suggesting potential for treating atherosclerosis. nih.gov
Protecting Groups in Synthesis Derivatives like the bis-(4-methoxyphenyl)phenylmethyl (DMT) group are used as protecting groups for hydroxyl functions in multi-step organic synthesis, particularly in oligonucleotide synthesis, due to their stability and selective removal under weak acidic conditions. wikipedia.org
Designer Drugs 1-(4-Methoxyphenyl)piperazine (MeOPP) is a designer drug where the 4-methoxyphenyl group is a defining structural feature. researchgate.netwww.gov.uk

The incorporation of the 4-methoxyphenyl moiety into a molecule can therefore have a profound impact on its biological activity and therapeutic potential.

Historical Context of Research on Analogous Chemical Structures

General Synthetic Routes for Furan Carboxamides

The principal challenge in synthesizing furan carboxamides lies in the effective coupling of the furan carboxylic acid with an amine. Various strategies have been developed to achieve this transformation, each with distinct advantages.

Conventional methods for forming the amide bond in furan carboxamides typically involve a two-step process. The first step is the activation of the carboxylic acid group of a furan-3-carboxylic acid. A common approach is the conversion of the carboxylic acid into a more reactive acyl chloride. google.com This is often achieved by treating the furan-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

The resulting furan-3-carbonyl chloride is then reacted with an amine, in this case, 4-methoxyaniline, in the presence of a base such as triethylamine (B128534) (Et₃N) or pyridine. nih.govnih.gov The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. This method is well-established but can be time-consuming and may require harsh conditions, leading to lower yields in some cases. nih.gov Another conventional approach involves the use of coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid for subsequent reaction with the amine. nih.gov

Modern synthetic chemistry increasingly employs catalysts to facilitate amide bond formation under milder conditions, offering greater efficiency and substrate scope. These methods often bypass the need to isolate reactive intermediates like acyl chlorides. Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), to promote the reaction. researchgate.netacs.org The development of novel imidazolium (B1220033) salt-supported reagents has also been explored to serve as efficient coupling agents for amide bond formation, allowing for easier product isolation. researchgate.net

For the synthesis of the furan ring itself, palladium catalysis represents a powerful tool. Palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives provides a direct route to furan-3-carboxylic esters, which are immediate precursors to the required carboxylic acids. nih.gov Similarly, palladium-catalyzed coupling-cyclization reactions of organic halides and 1,2-allenyl ketones can afford polysubstituted furans. researchgate.net

While direct Indium(III) Triflate (In(OTf)₃) catalyzed synthesis of this compound is not prominently documented, Lewis acids like indium salts play a significant role in the synthesis of the core furan structure. For instance, Indium(III) chloride (InCl₃) has been shown to be an effective catalyst for the one-pot synthesis of highly functionalized tetrasubstituted furan derivatives by reacting but-2-ene-1,4-diones with acetoacetates. researchgate.net Such catalytic systems are crucial for constructing the heterocyclic framework upon which the carboxamide group is later installed. The synthesis proceeds through cyclization of acyclic precursors, offering high efficiency and selectivity for the desired substituted furan. researchgate.net This highlights the utility of Lewis acid catalysis in preparing the necessary furan precursors for subsequent amidation reactions. Similarly, other Lewis acids like Bismuth(III) triflate (Bi(OTf)₃) have been used to catalyze the dehydrative cycloisomerization of specific ketones to form hydroxymethyl-tethered furans. rsc.org

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields in the formation of furan carboxamides. researchgate.net This method significantly reduces reaction times from hours to minutes compared to conventional heating. nih.gov For example, the synthesis of furan-2-carboxamide derivatives has been achieved in 15 minutes under microwave irradiation at 50 or 80 °C, resulting in higher yields and simpler purification compared to refluxing for 24 hours. nih.gov The use of microwave reactors with effective coupling reagents like EDC or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻) under mild conditions has been successfully reported for producing various furan amides. researchgate.net This technology is not only efficient for small-scale laboratory synthesis but also offers a greener alternative by reducing energy consumption and solvent use. mdpi.com

Catalysis-Assisted Syntheses

Precursor Synthesis and Intermediate Reactions Relevant to this compound

The synthesis of the target compound is fundamentally dependent on the availability and reactivity of its two primary precursors: furan-3-carboxylic acid and 4-methoxyaniline.

The synthesis of furan-3-carboxylic acid can be approached in several ways. A convenient route involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by the nucleophilic displacement of the trichloromethyl group with a hydroxide. researchgate.netnih.gov Another advanced method is the PdI₂/KI-catalyzed direct oxidative carbonylation of specific 3-yne-1,2-diol derivatives, which can produce furan-3-carboxylic esters with yields ranging from 56-93%. nih.gov These esters can then be hydrolyzed to the desired carboxylic acid.

The second precursor, 4-methoxyaniline (also known as p-anisidine), is a widely available commercial reagent. Its synthesis is typically achieved through the nitration of anisole (B1667542) followed by the reduction of the resulting nitro group. A documented laboratory preparation involves the acetylation of p-anisidine, nitration, and subsequent hydrolysis of the nitro-acetanilide intermediate to yield 2-nitro-4-methoxyaniline, which can be further processed. orgsyn.org

The key intermediate reaction is the formation of the amide bond between these two precursors. As outlined in section 2.1.1, a standard method involves converting furan-3-carboxylic acid to furan-3-carbonyl chloride using thionyl chloride. google.com This activated intermediate is then reacted directly with 4-methoxyaniline in a suitable solvent like dichloromethane (B109758) (DCM) with a base to yield this compound. nih.gov

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side products. numberanalytics.com Key parameters that are frequently adjusted include the choice of coupling reagent, solvent, temperature, and reaction time.

Systematic screening of solvents and temperatures is a common strategy to find the optimal balance between reaction rate and side-product formation. numberanalytics.com Polar solvents like dimethylformamide (DMF) are often effective for amide bond formation as they can solubilize reactants and stabilize transition states. numberanalytics.com Temperature control is also crucial; while higher temperatures can increase reaction rates, they may also lead to the decomposition of sensitive substrates or products. numberanalytics.combdmaee.net

The choice of coupling agent and any additives has a profound impact on the reaction's success. A systematic investigation into amide bond formation established an efficient methodology using EDC in combination with HOAt and N,N'-diisopropylethylamine (DIPEA) as the base. acs.org The use of different coupling reagents can lead to significantly different conversion yields, as shown in the table below, which summarizes the optimization of conditions for a representative amide coupling reaction.

Table 1: Effect of Coupling Reagents and Conditions on Amide Bond Formation Yield
Coupling SystemSolventTemperatureTimeYield (%)Reference
SOCl₂, then amineToluene/PyridineReflux (90-100°C)30 h (step 1) + 24 h (step 2)Low to Moderate nih.gov
EDC/HOAt/DIPEADMSO/MOPS bufferRoom Temp.16 h + 6 hGood to Excellent acs.org
CDI, then amineTHF45°C2 h + 20 h47% nih.gov
EDC (Microwave)-80°C15 minHigh nih.govresearchgate.net
Triphosgene/DIEA (Microflow)MeCN20°C~5 secHigh (74% - quant.) nih.gov

Microflow reactors offer another avenue for optimization, enabling rapid and strong activation of carboxylic acids. Using triphosgene, various acids can be activated in 0.5 seconds and reacted with amines in under 5 seconds, affording high yields with minimal side reactions like epimerization. nih.gov This demonstrates how modern technologies can dramatically improve the efficiency of amide bond formation.

Novel Synthetic Methodologies and Rearrangement Reactions

The generation of complex heterocyclic structures from simpler, strained ring systems represents a powerful and elegant approach in organic synthesis. These methodologies often proceed with high atom economy and can provide access to substitution patterns that are otherwise difficult to achieve.

The rearrangement of substituted cyclobutenediones, also known as squaric acid derivatives, provides a potential, albeit not widely exemplified, pathway to furan-3-carboxamides. This transformation is conceptually predicated on the thermal or Lewis acid-catalyzed ring-opening of a suitably substituted cyclobutenedione to a vinylketene intermediate, which can then undergo intramolecular cyclization.

For the synthesis of a furan-3-carboxamide (B1318973) like this compound, the theoretical precursor would be a 3-alkoxy-4-(N-aryl-amino)cyclobut-2-enone. The proposed mechanistic pathway would involve a thermal 4π-electrocyclic ring opening of the cyclobutene (B1205218) ring. This pericyclic reaction would generate a highly reactive vinylketene intermediate. Subsequent intramolecular cyclization would occur through the nucleophilic attack of the nitrogen atom of the amino group onto the ketene (B1206846) moiety. This cyclization would be followed by tautomerization and elimination of an alcohol molecule to afford the aromatic furan-3-carboxamide product.

Further research is required to establish the viability and scope of this cyclobutenedione rearrangement strategy for the synthesis of this compound and its analogues. The exploration of various alkoxy and amino substituents on the cyclobutenedione core, as well as a systematic investigation of reaction conditions, would be necessary to develop a robust and high-yielding synthetic protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's carbon-hydrogen framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H-NMR) Data Analysis

The ¹H-NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups generally shifting signals to a higher frequency (downfield) and electron-donating groups causing an upfield shift.

The furan ring protons are expected to appear in the aromatic region, typically between 6.0 and 8.5 ppm. The proton at position 2 of the furan ring is anticipated to be the most deshielded due to the adjacent oxygen atom and the carboxamide group, likely appearing as a singlet or a finely split multiplet. The protons at positions 4 and 5 will also resonate in this region, with their specific shifts and coupling patterns determined by their proximity to the other ring substituents.

The protons of the 4-methoxyphenyl (B3050149) group will present a characteristic pattern. The two protons ortho to the amide linkage (H-2' and H-6') and the two protons ortho to the methoxy (B1213986) group (H-3' and H-5') are chemically equivalent due to free rotation around the C-N bond. They are expected to appear as two distinct doublets in the aromatic region, typically between 6.8 and 7.6 ppm. The methoxy group (-OCH₃) protons will give rise to a sharp singlet, typically around 3.8 ppm.

A broad singlet corresponding to the amide proton (N-H) is also expected, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but typically appears between 8.0 and 10.0 ppm.

Table 1: Predicted ¹H-NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.2 s 1H Furan H-2
~7.5 d 2H Ar-H (H-2', H-6')
~7.4 t 1H Furan H-5
~6.9 d 2H Ar-H (H-3', H-5')
~6.7 dd 1H Furan H-4
~3.8 s 3H -OCH₃
~9.5 s (br) 1H N-H

Predicted data based on analysis of similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is expected to be the most deshielded, appearing at a chemical shift of approximately 160-170 ppm.

The carbons of the furan ring will resonate in the aromatic region, typically between 100 and 150 ppm. The carbon attached to the oxygen (C-5) and the carbon bearing the carboxamide group (C-3) will have characteristic shifts. The carbons of the p-methoxyphenyl ring will also appear in the aromatic region. The carbon attached to the nitrogen (C-1') and the carbon bearing the methoxy group (C-4') will have distinct chemical shifts from the other aromatic carbons. The methoxy carbon will appear as a sharp signal around 55 ppm.

Table 2: Predicted ¹³C-NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~162 C=O (Amide)
~156 Ar-C (C-4')
~148 Furan C-2
~144 Furan C-5
~131 Ar-C (C-1')
~122 Ar-C (C-2', C-6')
~118 Furan C-3
~114 Ar-C (C-3', C-5')
~110 Furan C-4
~55 -OCH₃

Predicted data based on analysis of similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, several key absorption bands are expected. A prominent feature will be the N-H stretching vibration of the secondary amide, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is also a strong and characteristic absorption, expected around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is usually observed near 1550 cm⁻¹.

The aromatic C-H stretching vibrations will be visible above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹. The C-O-C stretching of the furan ring and the methoxy group will give rise to absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹) Intensity Assignment
~3350 Medium N-H Stretch
~3100 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~1660 Strong C=O Stretch (Amide I)
~1550 Strong N-H Bend (Amide II)
~1510 Strong Aromatic C=C Stretch
~1250 Strong Aryl-O Stretch
~1030 Strong Furan C-O-C Stretch

Predicted data based on analysis of similar structures.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₁NO₃), the calculated exact mass is 217.0739 g/mol . HRMS analysis is expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to this calculated mass with a high degree of accuracy (typically within a few parts per million), thus confirming the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the purity of a synthesized compound. In an LC-MS analysis of this compound, the compound would first be separated from any impurities on an LC column. The eluent would then be introduced into the mass spectrometer, which would provide a mass spectrum for the compound as it elutes from the column. This allows for the simultaneous determination of the retention time and the molecular weight of the compound, providing a high degree of confidence in its identification and purity assessment. The fragmentation pattern observed in the MS/MS mode can further corroborate the proposed structure by showing the loss of characteristic fragments, such as the methoxy group or the furan ring.

Advanced Spectroscopic Techniques for Comprehensive Structural Proof

The definitive structural elucidation of complex organic molecules like this compound relies on the application of advanced spectroscopic techniques. While foundational methods like 1D ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provide a preliminary skeletal framework, techniques such as two-dimensional (2D) NMR, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray crystallography are indispensable for unambiguous proof of structure, connectivity, and stereochemistry. These methods offer deeper insights into the molecular architecture, confirming the precise arrangement of atoms and functional groups.

Detailed experimental data from advanced spectroscopic analyses for this compound are not extensively reported in publicly accessible scientific literature. However, the expected outcomes and the utility of these techniques for this specific molecule can be described. For instance, 2D NMR experiments like COSY (Correlation Spectroscopy) would be instrumental in establishing proton-proton coupling networks within the furan and methoxyphenyl rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for definitively assigning carbon signals by correlating them to their attached protons and mapping long-range proton-carbon connectivities, respectively. This would unequivocally link the furan-3-carboxamide moiety to the N-(4-methoxyphenyl) group.

High-Resolution Mass Spectrometry would provide an exact mass measurement of the molecule, allowing for the determination of its elemental composition with high accuracy. This technique would confirm the molecular formula, C₁₂H₁₁NO₃, by distinguishing it from other potential isobaric compounds. Fragmentation patterns observed in the mass spectrum would further corroborate the proposed structure by showing the characteristic cleavage of the amide bond and the fragmentation of the aromatic and heterocyclic rings.

Should crystalline material of sufficient quality be obtained, single-crystal X-ray crystallography would offer the most definitive structural proof. This powerful analytical method would provide precise three-dimensional coordinates of each atom in the molecule, revealing exact bond lengths, bond angles, and torsion angles. This would not only confirm the connectivity but also provide insight into the molecule's conformation in the solid state, including the planarity of the rings and the orientation of the amide linkage.

While specific, published datasets for this compound are scarce, the application of this suite of advanced spectroscopic and analytical techniques is the standard and required approach for the comprehensive and unambiguous structural elucidation of such novel compounds.

Derivatization and Structure Activity Relationship Studies of N 4 Methoxyphenyl Furan 3 Carboxamide Analogues

Systematic Derivatization Strategies for Furan-3-carboxamides

The synthesis of furan-3-carboxamide (B1318973) analogues involves several strategic approaches to generate chemical diversity. A primary method begins with the aromatization of a precursor like 4-trichloroacetyl-2,3-dihydrofuran to yield a 3-trichloroacetyl furan (B31954) intermediate. nih.gov This intermediate is then subjected to nucleophilic displacement of the trichloromethyl group using various nitrogen-containing compounds, such as substituted anilines, to form the desired amide bond. nih.gov

Another common strategy involves the furan-3-carboxylic acid itself, which can be activated to the corresponding acid chloride. nih.gov This activated species readily reacts with a wide array of amines to produce a library of N-substituted furan-3-carboxamides. This method offers flexibility in introducing diverse substituents on the phenyl ring of the N-phenyl moiety.

Furthermore, derivatization can be achieved through reactions starting with materials like ethyl 3-bromo-3-nitroacrylate, which can be used to construct the substituted furan-3-carboxylate core. researchgate.net This core structure then serves as a versatile precursor for the synthesis of various carboxamide derivatives. These systematic strategies enable a thorough exploration of the chemical space around the furan-3-carboxamide scaffold, facilitating detailed SAR studies. nih.gov

Impact of Substituent Modifications on Biological Activities

The biological profile of furan-carboxamide derivatives is highly sensitive to the nature and position of substituents on both the furan and the N-phenyl rings, as well as modifications to the connecting amide linkage.

Substitutions on the furan ring are critical determinants of biological activity. While the provided information focuses heavily on the N-phenyl and amide portions, general principles of heterocyclic chemistry suggest that introducing small alkyl or electron-withdrawing groups at positions 2, 4, or 5 of the furan ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. For instance, in related benzofuran (B130515) systems, substitutions at the C-2 position were found to be crucial for cytotoxic activity. nih.gov This highlights the importance of exploring substitutions on the furan ring itself to optimize biological efficacy.

The substitution pattern on the N-phenyl ring has a profound impact on the activity of furan-carboxamides. The position of substituents is particularly important. For example, studies on related heterocyclic carboxamides have shown that the placement of a methoxy (B1213986) group can drastically alter potency. In one series of benzofuran derivatives, a compound with a methoxy group at the C-6 position was two to four times more potent than the unsubstituted version and three to ten times more active than a similar compound with the methoxy group at the C-7 position. mdpi.com

Similarly, the effect of substituent position (ortho, meta, para) is a well-established factor in drug design. researchgate.net In studies of benzofuran-2-carboxamides, halogen substitutions at the para position of the N-phenyl ring were found to be most favorable for enhancing cytotoxic properties, likely due to beneficial hydrophobic interactions. nih.gov This principle is directly applicable to N-(4-Methoxyphenyl)furan-3-carboxamide, where the para-methoxy group is a key feature. Moving the methoxy group to the meta or ortho position, or replacing it with other groups (e.g., halogens, alkyls), would be expected to significantly modulate biological activity.

The following table illustrates the impact of phenyl ring substitutions on the anticancer activity of related furan-2-carboxamide derivatives against various cancer cell lines.

CompoundR Group (Substitution on Phenyl Ring)Cell LineActivity (Cell Viability %)
1 p-tolylHepG233.29%
2 2,4-dinitrophenylHepG2Less Potent
3 p-tolylHuh-7Significant Activity
4 2,4-dinitrophenylHuh-7Less Potent
5 p-tolylMCF-7Significant Activity
6 2,4-dinitrophenylMCF-7Less Potent
Data derived from studies on carbamothioyl-furan-2-carboxamide derivatives, demonstrating the principle of substituent impact. mdpi.com

The amide linker is not merely a passive connector; its modification can profoundly affect a compound's properties. Strategies include altering the amide bond itself or the groups immediately adjacent to it. For instance, replacing the carboxamide with a carbamothioyl (thioamide) group can change the electronic distribution, hydrogen bonding capacity, and metabolic stability, leading to altered biological activity. mdpi.com

In the context of drug conjugates, linker stability is paramount. The linker must be stable in circulation to prevent premature drug release but cleavable at the target site. nih.gov Modifications to the amide linkage, such as introducing steric hindrance or specific chemical motifs like a p-aminobenzyl carbamate (B1207046) (PABC) group, have been used to enhance serum stability without compromising the desired enzymatic cleavage within target cells. nih.gov These principles are directly relevant for designing furan-3-carboxamide analogues, where the amide bond's stability and conformational rigidity can be fine-tuned to optimize interaction with biological targets.

Comparative Analysis of Furan-2-carboxamide and Furan-3-carboxamide Frameworks

The position of the carboxamide group on the furan ring, whether at the 2- or 3-position, creates distinct isomers with different spatial arrangements and electronic properties, often leading to different biological activities. Furan-2-carboxamides have been extensively studied as bioisosteric replacements for furanone rings, which can be metabolically labile. researchgate.netnih.gov This replacement has led to the development of furan-2-carboxamide derivatives with significant antibiofilm activity against pathogens like Pseudomonas aeruginosa. nih.gov

In a comparative study of furan-2-carboxylic acid amides and their thiophene (B33073) analogues, N-(4-methoxyphenyl)-amide furan-2-carboxylic acid (a furan-2-carboxamide isomer of the title compound) was evaluated for its physicochemical and pharmacological properties. nih.gov Such studies allow for a direct comparison of how the scaffold's core geometry influences biological outcomes. The different vectoral projection of the N-phenyl group relative to the furan oxygen in the 2- versus the 3-carboxamide isomer can lead to distinct binding modes with target proteins. While furan-3-carboxamides have demonstrated significant antimicrobial activity, the wealth of data on furan-2-carboxamides provides a valuable benchmark for SAR comparisons. nih.gov

The table below shows a comparison of antiproliferative activity for furan-2-carboxamide and thiophene-2-carboxamide analogues, highlighting the influence of the core heterocyclic ring.

Compound IDCore StructureN-substituentBiological Activity (LD50 for A431 cells)
F3 Furan-2-carboxamide4-methoxyphenyl (B3050149)40 µM
T3 Thiophene-2-carboxamide4-methoxyphenyl30 µM
F4 Furan-2-carboxamide4-fluorophenyl30 µM
T4 Thiophene-2-carboxamide4-fluorophenyl25 µM
F5 Furan-2-carboxamide4-bromophenyl25 µM
T5 Thiophene-2-carboxamide4-bromophenyl20 µM
Data derived from Hollósy et al. nih.gov

Design Principles for Optimized Analogues

Based on SAR studies of furan-3-carboxamides and related heterocyclic structures, several key design principles emerge for creating optimized analogues:

Scaffold Isomerism: The choice between a furan-2-carboxamide and a furan-3-carboxamide core is a critical first step, as the spatial orientation of the substituents will dictate the potential for specific receptor interactions. nih.govnih.gov

Phenyl Ring Substitution: The N-phenyl ring is a primary site for optimization. Electron-withdrawing or electron-donating groups at the para-position appear to be particularly influential. nih.govnih.gov The specific choice of substituent (e.g., methoxy, halogen, methyl) and its position (ortho, meta, or para) must be carefully considered to balance potency and physicochemical properties. mdpi.comresearchgate.net

Amide Linker Stability: The amide bond can be modified to enhance metabolic stability and control pharmacokinetic properties. Introducing steric bulk or specific cleavable motifs can be an effective strategy. nih.gov

Lipophilicity and Electronic Effects: Quantitative structure-activity relationship (QSAR) studies have shown a correlation between the physicochemical parameters of furan-3-carboxamides and their biological activity. nih.gov Balancing lipophilicity (log P) and electronic properties through judicious substituent selection is essential for improving cell permeability and target engagement.

By integrating these principles, medicinal chemists can rationally design novel this compound analogues with enhanced potency, selectivity, and drug-like properties.

Potential Research Applications of N 4 Methoxyphenyl Furan 3 Carboxamide in Chemical Biology and Material Science

Utility as Biochemical Research Tool Compounds

Derivatives of furan (B31954) carboxamides are valuable as biochemical research tools, particularly for investigating cellular pathways and enzyme function. The core structure can be modified to create probes for studying biological processes. For instance, furan carboxamides have been designed as model compounds to study the competition between different photochemical degradation pathways of micropollutants in the environment. acs.orgnih.gov This highlights their utility in understanding complex reaction mechanisms.

The N-(4-methoxyphenyl)furan-3-carboxamide scaffold could be adapted to create specific biochemical probes. The furan and methoxyphenyl rings can be functionalized with reporter groups such as fluorophores or affinity tags. These modified compounds could then be used in assays to identify and characterize protein targets, or to visualize cellular processes. The amide linkage, being a bioisostere for the peptide bond, allows such compounds to mimic natural peptides and interact with biological systems. nih.govpressbooks.pub

Applications in Medicinal Chemistry and Drug Discovery Platforms

The furan scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities. ijabbr.comresearchgate.net Furan derivatives have been reported to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.net Specifically, furan-3-carboxamides have been synthesized and shown to possess significant in vitro antimicrobial activity against various microorganisms, including yeast, fungi, and bacteria. nih.gov

The incorporation of the 4-methoxyphenyl (B3050149) group can further modulate the pharmacological profile. The methoxy (B1213986) group can influence the compound's solubility, membrane permeability, and metabolic stability, which are critical parameters in drug design. Moreover, the N-aryl carboxamide structure is a common feature in many approved drugs. The isosteric replacement of amide bonds with heterocyclic rings like furan is a well-established strategy in medicinal chemistry to enhance potency and pharmacokinetic properties. nih.govsci-hub.se Therefore, this compound serves as a promising lead structure for the development of new therapeutic agents.

Table 1: Examples of Biologically Active Furan and Amide Derivatives

Compound Class Example Reported Biological Activity Reference(s)
Furan-3-carboxamides Newly synthesized derivatives Antimicrobial nih.gov
Furan-2-carboxamides Carbamothioyl derivatives Anticancer, Antimicrobial mdpi.com
N-Arylindazole-3-carboxamides 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide Antiviral (SARS-CoV-2) nih.gov
3-Aryl-3-(furan-2-yl)propanoic acids Derivative 1 Antibacterial (E. coli) ijabbr.com
Furan-containing hydrazide-hydrazones Derivative 11 Anti-inflammatory ijabbr.com

Relevance in Agricultural Chemistry Research

In agricultural science, furan carboxamides have been investigated as potential fungicides. For example, the commercially available fungicide fenfuram (B166968) is a furan carboxamide derivative. acs.org These compounds can act as models to study the environmental fate and degradation of agricultural chemicals. acs.orgnih.gov The development of new and effective fungicides is crucial for crop protection, and the this compound scaffold presents a viable starting point for the synthesis of novel agrochemicals. The structural similarity to known fungicides suggests that this compound and its derivatives could exhibit activity against plant pathogens. Research in this area would involve the synthesis of a library of related compounds and screening them for fungicidal and pesticidal activity.

Exploration in Advanced Material Science (e.g., NLO materials, nanothreads)

Furan derivatives are increasingly being recognized for their potential in material science. numberanalytics.com They serve as bio-based monomers for the synthesis of sustainable polymers such as polyesters and polyimides. patsnap.commdpi.com These furan-based polymers can exhibit desirable properties like high thermal stability and good gas barrier characteristics, making them attractive alternatives to petroleum-based plastics. patsnap.commdpi.comresearchgate.net Furan resins, produced from the polymerization of furan compounds, are used as binders and are known for their thermal stability and chemical resistance. wikipedia.org

A particularly exciting area of research is the use of furan for the synthesis of one-dimensional nanothreads. These are sp³-hybridized materials with predicted high tensile strength and tunable electronic properties. nih.gov The controlled polymerization of furan molecules under pressure can lead to the formation of these ordered nanostructures. nih.gov The this compound, with its furan core, could potentially be explored as a precursor for novel functionalized nanothreads or other advanced polymeric materials. The methoxyphenyl group could impart specific optical or electronic properties to the resulting material.

Table 2: Furan-Based Monomers and Their Polymer Applications

Furan-Based Monomer Resulting Polymer Potential Application Reference(s)
2,5-Furandicarboxylic acid (FDCA) Polyethylene furanoate (PEF) Packaging, Sustainable plastics patsnap.comresearchgate.net
Furan-based diamine Bio-based Polyimide (PI) Membrane insulation, Electronics mdpi.com
Furfuryl alcohol Furan resin Binders for sand castings, Composites wikipedia.org
Furan Furan nanothreads High-strength materials, Electronics nih.gov

Future Research Directions for N 4 Methoxyphenyl Furan 3 Carboxamide

Development of Advanced Synthetic Methodologies

The synthesis of furan-3-carboxamides traditionally involves multi-step processes. Future research should focus on developing more efficient, sustainable, and cost-effective synthetic routes to N-(4-Methoxyphenyl)furan-3-carboxamide.

Key areas for exploration include:

Green Chemistry Approaches: Moving away from hazardous reagents and solvents is a critical goal. Research into synthesizing the furan (B31954) ring from renewable biomass sources, such as chitin (B13524) or other polysaccharides, could provide a sustainable pathway to key intermediates. rsc.orgnumberanalytics.com The use of greener solvents and alternative energy sources, like microwave-assisted synthesis, should be investigated to create more environmentally benign processes. numberanalytics.comresearchgate.net

Catalytic Amidation: Direct catalytic amidation of furan-3-carboxylic acid with 4-methoxyaniline offers a more atom-economical route than traditional methods that require activation steps. nih.gov Future studies could explore various catalysts, including boronic acids, to facilitate this transformation under milder conditions.

Novel Coupling Reactions: Modern organic chemistry offers a toolkit of powerful reactions that could be adapted for this synthesis. Palladium-catalyzed C-C coupling of aryl halides with isocyanides provides a mild method for forming amides. organic-chemistry.org Another innovative approach is the tandem nucleopalladation and isocyanate insertion, which can build substituted furan-3-carboxamides from readily available starting materials like 3-alkyne-1,2-diols. researchgate.net

Table 1: Potential Advanced Synthetic Strategies

Synthetic Strategy Description Potential Advantages
Biomass Conversion Utilization of renewable feedstocks like N-acetylglucosamine (from chitin) for the synthesis of furan-based precursors. rsc.org Sustainability, adherence to green chemistry principles. rsc.org
Catalytic Amidation Direct reaction of furan-3-carboxylic acid and 4-methoxyaniline using a catalyst to form the amide bond. nih.gov Increased atom economy, potentially milder reaction conditions, reduced waste.
One-Pot Reactions Integrated processes that combine multiple reaction steps, such as chitin hydrolysis and dehydration, without isolating intermediates. rsc.org Increased efficiency, reduced cost, and simplified procedures. rsc.org

| Palladium-Catalyzed Carbonylative Coupling | Using carbon monoxide (or a CO source) to couple an appropriate furan precursor with 4-methoxyaniline. organic-chemistry.org | High efficiency and applicability to a wide range of substrates. |

Expansion of Biological Activity Profiling and Mechanistic Elucidation

While the specific biological profile of this compound is not extensively documented, the furan carboxamide scaffold is known for significant bioactivity. researchgate.netnih.gov A crucial future direction is the comprehensive screening of this compound against a wide array of biological targets.

Broad-Spectrum Biological Screening: Initial research should involve testing for various activities reported for similar furan derivatives, including:

Anticancer Activity: Furan derivatives have shown potent antiproliferative effects against various cancer cell lines, such as breast (MCF-7), cervical (HeLa), and colon (SW620) cancers. nih.govresearchgate.neteurekaselect.com Some act by inhibiting tubulin polymerization, inducing apoptosis, and causing cell cycle arrest at the G2/M phase. nih.govmdpi.com

Antimicrobial Activity: The furan nucleus is a component of many compounds with antibacterial and antifungal properties. ijabbr.comnih.gov Screening against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi is warranted. ijabbr.comresearchgate.net

Anti-inflammatory Activity: Natural and synthetic furans can exhibit anti-inflammatory effects by suppressing inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov

Enzyme Inhibition: Furan/thiophene-2-carboxamide derivatives have been identified as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. bohrium.comresearchgate.net

Mechanistic Studies: Identifying a biological activity is only the first step. Subsequent research must elucidate the underlying mechanism of action. If the compound shows anticancer potential, for instance, studies could investigate its effect on key signaling pathways such as PI3K/Akt and Wnt/β-catenin, which are known to be modulated by some furan derivatives. researchgate.neteurekaselect.com Determining if the compound interacts with specific targets like tubulin or protein kinases would be essential for further development. nih.govreactionbiology.com

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry provides powerful tools to accelerate drug discovery and optimize molecular structures for enhanced activity. Applying these methods to this compound could guide future research efforts efficiently.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By synthesizing and testing a small library of analogs of this compound, QSAR models can be built to predict the activity of yet-unsynthesized derivatives. nih.govnih.gov These models can identify key physicochemical properties (like lipophilicity, molecular volume, and electronic properties) that govern the compound's efficacy. nih.govdigitaloceanspaces.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor active site. bohrium.com For example, if this compound is hypothesized to be an enzyme inhibitor, docking studies can model its interaction with the enzyme's binding pocket, revealing key interactions like hydrogen bonds and hydrophobic contacts. bohrium.comnih.govtandfonline.com This information is invaluable for designing derivatives with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability and conformational changes of the ligand-receptor complex over time, offering a more dynamic picture than static docking poses. tandfonline.com

Exploration of Novel Derivatization Strategies

Systematic modification of the this compound structure is essential for conducting structure-activity relationship (SAR) studies and optimizing its properties. Future research should explore diverse derivatization strategies targeting different parts of the molecule.

Furan Ring Substitution: The furan ring is amenable to electrophilic substitution, allowing for the introduction of various functional groups at the C2 and C5 positions. ijabbr.com

Phenyl Ring Modification: The 4-methoxy group on the phenyl ring is a key site for modification. Demethylation to a hydroxyl group or replacement with other alkoxy groups, halogens, or nitro groups could significantly impact biological activity.

Amide Linker Modification: While more challenging, modification of the amide bond itself, for instance, by creating thioamides or other bioisosteric replacements, could be explored to alter the molecule's electronic properties and hydrogen bonding capacity. researchgate.net The development of hybrid molecules by linking the furan-carboxamide core to other pharmacophores like triazoles or quinolines is another promising strategy. researchgate.net

Table 2: Potential Derivatization Sites and Strategies

Molecular Region Potential Modifications Rationale
Furan Ring Halogenation, nitration, acylation at C2/C5 positions. Modulate electronic properties and steric bulk; introduce new interaction points. ijabbr.com
Phenyl Ring Varying substituents at the para-position (e.g., -OH, -Cl, -F, -CF3, -NO2). Alter lipophilicity, hydrogen bonding potential, and metabolic stability.
Amide Linker Bioisosteric replacement (e.g., with thioamide, triazole). researchgate.net Change conformational preferences, stability, and hydrogen bonding patterns. researchgate.net

| Hybridization | Linking the core structure to other known pharmacologically active moieties. | Combine multiple mechanisms of action or improve target specificity. |

Investigation into Uncharted Application Areas

Beyond pharmaceuticals, the unique chemical properties of furan derivatives suggest potential applications in other advanced fields. Future research should not be limited to biological activity but should also explore the potential of this compound and its derivatives in materials science and agrochemistry.

Materials Science: Furan-based compounds are used to create polymers and resins with unique properties like corrosion resistance and thermal stability. researchgate.netresearchgate.net The rigid structure of this compound could make it a candidate monomer for the synthesis of novel polyesters or polyamides. Furthermore, furan-containing conjugated polymers are being developed for use in organic electronics, such as organic solar cells (OSCs), due to their favorable electronic properties. numberanalytics.comnih.gov

Agrochemicals: Carboxamides are active ingredients in many fungicides, herbicides, and insecticides. jocpr.com Given that some furan carboxamides act as fungicides by inhibiting the succinate (B1194679) dehydrogenase enzyme, screening this compound for activity against phytopathogenic fungi could open a new avenue for its application in agriculture. acs.org

Q & A

Q. What are the recommended synthetic routes for N-(4-Methoxyphenyl)furan-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling furan-3-carboxylic acid derivatives with 4-methoxyaniline. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like EDCl/HOBt or CDI to form an active ester intermediate.
  • Amide bond formation : Reaction with 4-methoxyaniline under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. Critical Parameters :

ParameterEffect on Yield
Temperature>80°C may degrade the methoxy group
SolventPolar aprotic solvents (DMF, DMSO) improve solubility
CatalystDMAP increases coupling efficiency

Data Contradictions : Some protocols report higher yields with microwave-assisted synthesis (30 minutes, 100°C), but reproducibility depends on equipment calibration .

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Use a multi-technique approach:

  • NMR : Confirm the presence of the methoxy group (singlet at δ ~3.8 ppm in 1^1H NMR) and furan protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 258.1 (calculated for C12_{12}H11_{11}NO3_3).
  • X-ray Crystallography (if crystalline): Resolve bond angles and planarity of the furan-carboxamide system (e.g., monoclinic P21_1/c space group, β ~101.9°) .

Common Pitfalls : Amorphous samples may require alternative characterization (e.g., FT-IR for carbonyl stretches at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as enzymes?

Methodological Answer:

  • Enzyme Inhibition Assays : For PrpC-like enzymes (e.g., 2-methylcitrate synthase), use DTNB-based thiol release assays. IC50_{50} values can be determined via dose-response curves (e.g., 4.0 ± 1.1 μM for a related furan-3-carboxamide derivative) .
  • Docking Studies : Model the compound into the active site using software like AutoDock Vina. The methoxyphenyl group may occupy hydrophobic pockets, while the furan ring participates in π-π stacking .

Data Interpretation : Contradictions in IC50_{50} values across studies may arise from buffer conditions (e.g., Tris vs. HEPES) or enzyme purity .

Q. What strategies optimize the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. The methoxy group enhances stability at neutral pH but hydrolyzes under strongly acidic/basic conditions .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax_{\text{max}} shifts indicate structural changes) .

Advanced Approach : Co-crystallization with cyclodextrins or liposomal encapsulation improves aqueous solubility and bioavailability .

Q. How can structure-activity relationships (SAR) guide the modification of this compound?

Methodological Answer:

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the furan 5-position to enhance electrophilic reactivity. Compare with analogs like 5-chloro-N-(4-methoxyphenyl)furan-3-carboxamide .
  • Methoxy Group Replacement : Replace with ethoxy or trifluoromethoxy to study steric/electronic effects on target binding.

Q. SAR Table :

ModificationEffect on Activity
5-Nitro substitution↑ Enzyme inhibition (IC50_{50} ↓ 2×)
Methoxy → Trifluoromethoxy↑ Metabolic stability
Furan → ThiopheneAlters π-electron density

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, P95 respirator for dust, and chemical-resistant lab coats .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; eye exposure requires saline irrigation .

Contradictions : While some SDS sheets lack data on chronic toxicity, assume potential respiratory sensitization based on structurally similar compounds .

Q. How do crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between the furan and methoxyphenyl groups. Compare with computational models (DFT at B3LYP/6-31G* level) .
  • Hydrogen Bonding : Identify key interactions (e.g., N–H···O=C) that stabilize the crystal lattice, which may explain solubility differences across polymorphs .

Q. What analytical methods quantify this compound in complex mixtures?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) with UV detection at 254 nm. Retention time ~8.2 minutes .
  • LC-MS/MS : MRM transitions m/z 258.1 → 121.0 (furan fragment) for high specificity in biological matrices .

Q. Validation Parameters :

ParameterAcceptance Criteria
LinearityR2^2 ≥ 0.995
LOQ≤10 ng/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.